3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide
Description
The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-4-carboxamide derivative featuring a sulfonyl-piperazine moiety. Its structure includes:
- A 1-methylpyrazole core substituted at the 4-position with a carboxamide group linked to a 3,5-dimethylphenyl ring.
- A sulfonyl group bridging the pyrazole to a piperazine ring bearing a 3-chlorophenyl substituent.
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3,5-dimethylphenyl)-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O3S/c1-16-11-17(2)13-19(12-16)25-22(30)21-15-27(3)26-23(21)33(31,32)29-9-7-28(8-10-29)20-6-4-5-18(24)14-20/h4-6,11-15H,7-10H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWAQGBTCCNAIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide, referred to as compound 1, is a novel pyrazole derivative with significant potential in medicinal chemistry. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of compound 1, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of compound 1 is , with a molecular weight of 488.0 g/mol. The compound features a complex structure that includes a piperazine ring, a sulfonyl group, and a pyrazole core.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 488.0 g/mol |
| CAS Number | 1189659-23-1 |
Compound 1 acts primarily as a serotonergic antagonist , binding to serotonin receptors without activating them. This antagonism can modulate serotonin signaling pathways, making it a candidate for treating various disorders related to serotonin dysregulation, such as anxiety and depression .
Additionally, the compound has shown antiproliferative activity against various cancer cell lines. Its mechanism involves inhibition of cell proliferation and induction of apoptosis in cancer cells by targeting specific signaling pathways associated with tumor growth .
Biological Activities
The biological activities of compound 1 encompass several therapeutic areas:
1. Anticancer Activity:
Research indicates that compound 1 exhibits significant antiproliferative effects against multiple cancer cell lines, including:
- U937 cells : Demonstrated inhibition of cell growth with IC50 values indicating effective concentration levels.
- A549 lung cancer cells : Showed promising results in reducing viability through apoptosis induction.
2. Antimicrobial Properties:
Compound 1 has been evaluated for its antimicrobial activity against various pathogens:
- Effective against Gram-positive and Gram-negative bacteria.
- Exhibited antifungal properties against common fungal strains.
3. Neuropharmacological Effects:
As a serotonergic antagonist, compound 1 has potential applications in treating mood disorders:
- Studies have indicated its efficacy in animal models for anxiety and depression.
- It may also play a role in neuroprotection by modulating neurotransmitter systems.
Case Studies
Several studies have highlighted the biological activity of compound 1:
Study on Anticancer Activity:
In a study published in Medicinal Chemistry, researchers synthesized various pyrazole derivatives, including compound 1, and tested them against U937 cells. Results showed that compound 1 significantly inhibited cell proliferation at low micromolar concentrations .
Neuropharmacological Evaluation:
A study published in Pharmacology Reports assessed the effects of compound 1 on anxiety-like behavior in rodent models. Results indicated that treatment with compound 1 reduced anxiety levels significantly compared to control groups, suggesting its potential as an anxiolytic agent .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that compounds with piperazine and sulfonamide moieties exhibit significant antidepressant effects. The presence of the piperazine ring in this compound suggests potential modulation of serotonin receptors, which are critical in the treatment of depression and anxiety disorders. Studies have shown that similar compounds can enhance serotonergic neurotransmission, leading to improved mood and reduced anxiety symptoms .
2. Antifungal Properties
The sulfonamide group is known for its broad-spectrum antimicrobial activity. Compounds structurally similar to the target compound have been synthesized and tested against various fungal strains, demonstrating efficacy particularly against Candida species. For instance, a study on sulfonamide derivatives showed promising antifungal activity with minimum inhibitory concentration (MIC) values lower than those of standard antifungal agents like fluconazole .
Pharmacological Insights
3. Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Sulfonamides are recognized for their ability to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as glaucoma and certain types of cancer .
4. Anticancer Activity
Research has highlighted the anticancer properties of pyrazole derivatives. The compound's ability to interact with various cellular targets may inhibit tumor growth or induce apoptosis in cancer cells. In vitro studies have shown that similar compounds can significantly reduce cell viability in cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Case Study 1: Antidepressant Effects
A study published in Pharmaceuticals explored the antidepressant effects of piperazine derivatives, including those similar to our compound. The results indicated significant improvements in behavioral models of depression, correlating with increased serotonin levels in the brain .
Case Study 2: Antifungal Efficacy
In a comparative study on antifungal agents, a series of sulfonamide derivatives were evaluated against Candida albicans. The results demonstrated that certain derivatives exhibited superior antifungal activity compared to fluconazole, suggesting a promising avenue for developing new antifungal therapies based on sulfonamide structures .
Comparison with Similar Compounds
Structural Analog: 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27)
Compound 27 () shares key structural motifs with the target compound, including a pyrazole core and sulfonamide linkage. However, critical differences exist:
Key Observations :
- The piperazine moiety in the target compound may enhance flexibility and receptor interaction compared to Compound 27’s rigid pyridine-sulfonamide system.
- The 3-chlorophenyl vs. 4-chlorophenyl substitution could influence binding affinity due to differences in steric and electronic profiles .
Functional Analog: Anandamide (Arachidonylethanolamide)
Key Observations :
- The sulfonamide group in the target may confer enzyme inhibitory activity (e.g., carbonic anhydrase), contrasting anandamide’s receptor-mediated effects .
Research Findings and Methodological Insights
Analytical Techniques
- Compound 27 : Structural confirmation via IR (e.g., 1726 cm⁻¹ for C=O) and ¹H-NMR (e.g., δ 9.27 ppm for NH) . These methods are critical for verifying sulfonamide and carboxamide functionalities, applicable to the target compound’s characterization.
- Anandamide: Identified using mass spectrometry and NMR, emphasizing the importance of these techniques in elucidating endogenous ligands .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide with high purity?
- Methodology : The synthesis involves multi-step reactions, including sulfonylation of the piperazine core and carboxamide formation. Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products. For example, use anhydrous conditions for sulfonylation to prevent hydrolysis . Monitor intermediates via thin-layer chromatography (TLC) and purify via column chromatography with gradients of ethyl acetate/hexane. Confirm final purity (>95%) using HPLC with a C18 column and UV detection at 254 nm .
Q. How can researchers characterize the structural integrity of this compound?
- Methodology : Employ a combination of 1H/13C NMR to verify substituent positions (e.g., methyl groups on pyrazole and aryl rings) . Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ ion). For crystallinity assessment, perform X-ray diffraction (as in pyrazoline analogs ). FT-IR can validate functional groups (e.g., sulfonyl S=O stretch at ~1350–1300 cm⁻¹, carboxamide C=O at ~1650 cm⁻¹) .
Q. What in vitro assays are suitable for initial target identification?
- Methodology : Screen against receptor panels (e.g., GPCRs, kinases) using radioligand binding assays (e.g., [³H]-labeled ligands for serotonin/dopamine receptors due to the piperazine moiety) . For enzyme inhibition, use fluorescence-based assays (e.g., carbonic anhydrase isoforms, given structural similarity to benzenesulfonamide inhibitors ). Prioritize targets with IC₅₀ < 10 µM and dose-response validation.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology : Synthesize analogs with modifications to (i) the 3-chlorophenyl group (e.g., replace Cl with F or CF₃), (ii) the piperazine sulfonyl linker (e.g., replace with amide or alkyl chains), and (iii) the 3,5-dimethylphenyl carboxamide . Test analogs in parallel using high-throughput screening (HTS) for target affinity and selectivity. Use molecular docking to predict binding poses (e.g., with homology models of dopamine D2/D3 receptors) .
Q. What strategies resolve contradictory data in receptor binding vs. functional assays?
- Methodology : If binding affinity (Ki) does not correlate with functional efficacy (EC₅₀/IC₅₀), assess compound metabolism (e.g., liver microsomal stability ) or allosteric modulation. Perform Schild analysis to distinguish competitive vs. non-competitive inhibition . Cross-validate using orthogonal assays (e.g., cAMP accumulation for GPCRs, calcium flux for ion channels).
Q. How to design in vivo pharmacokinetic (PK) and toxicity studies for this compound?
- Methodology : In rodents, measure plasma half-life (t½) , Cmax , and AUC after oral/IP administration. Use LC-MS/MS for quantification. For toxicity, conduct acute (14-day) and subchronic (28-day) studies, monitoring organ weights, hematology, and histopathology. Prioritize CYP450 inhibition/induction assays (e.g., CYP3A4, 2D6) due to metabolic liabilities in piperazine derivatives .
Q. What computational methods predict metabolic stability of this compound?
- Methodology : Use in silico tools like MetaSite or GLORYx to identify metabolic hot spots (e.g., N-demethylation of the pyrazole ring, sulfonyl group oxidation) . Validate with human liver microsomes (HLM) incubations and LC-HRMS to detect phase I/II metabolites. Compare with structural analogs (e.g., pyrazolo[1,5-a]pyrimidine derivatives ).
Q. How to address low aqueous solubility in preclinical formulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
